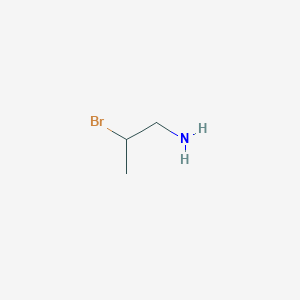

2-Bromopropan-1-amine

Description

Significance of Branched Alkyl Halides and Primary Amines as Fundamental Building Blocks in Synthetic Chemistry

Alkyl halides, organic compounds containing a halogen atom bonded to a saturated carbon, are foundational to synthetic organic chemistry. numberanalytics.comchemistnotes.comijrpr.com Their importance lies in their reactivity, particularly in nucleophilic substitution and elimination reactions, which allows for the introduction of a wide variety of functional groups. numberanalytics.comijrpr.compatsnap.com The carbon-halogen bond is polar, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. quora.com This characteristic makes alkyl halides key intermediates in the synthesis of numerous organic compounds, including those used in pharmaceuticals, agrochemicals, and materials science. numberanalytics.compatsnap.com Branched alkyl halides, in particular, offer a means to introduce steric complexity and specific three-dimensional arrangements into a molecule.

Equally important are primary amines, which are organic compounds containing a nitrogen atom bonded to one alkyl or aryl group and two hydrogen atoms. fiveable.mepurkh.com They are ubiquitous in nature, forming the basis of amino acids, the building blocks of proteins, and are found in many natural products, pharmaceuticals, and agrochemicals. purkh.comamerigoscientific.comchemrxiv.org The lone pair of electrons on the nitrogen atom makes primary amines both basic and nucleophilic, allowing them to participate in a wide range of chemical reactions. fiveable.memolport.com They serve as crucial intermediates in the synthesis of more complex amines, amides, and a variety of nitrogen-containing heterocyclic compounds. amerigoscientific.comrsc.org The development of methods for the enantioselective synthesis of chiral amines, which are vital in the pharmaceutical industry, further underscores their significance. d-nb.infonih.govacs.orgresearchgate.net

The combination of a branched alkyl halide and a primary amine within a single molecule, as seen in 2-bromopropan-1-amine, presents a powerful tool for synthetic chemists. This bifunctional nature allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex target molecules.

Overview of Unique Structural Features and Implications for Reactivity

The structure of this compound, with a bromine atom on the second carbon of a propyl chain and a primary amino group on the first, has profound implications for its chemical reactivity.

Data Table: Structural and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₃H₈BrN |

| CAS Number | 19967-57-8 |

| Molecular Weight | 138.01 g/mol |

| Structure | CH₃CH(Br)CH₂NH₂ |

Note: Data for the hydrobromide salt (CAS 2403-33-0) is also available. nih.govenaminestore.comambeed.com

The key structural features and their influence on reactivity are:

Branched Alkyl Halide: The bromine atom is located on a secondary carbon, which influences the mechanism of nucleophilic substitution reactions. Steric hindrance around the electrophilic carbon is a significant factor. libretexts.orglibretexts.org While primary alkyl halides readily undergo S_N2 reactions, secondary halides like this compound can undergo both S_N1 and S_N2 reactions, as well as elimination reactions, depending on the reaction conditions and the nature of the nucleophile. patsnap.com The presence of a methyl group adjacent to the carbon bearing the bromine atom introduces steric bulk, which can slow down the rate of S_N2 reactions. libretexts.orglibretexts.org

Primary Amine: The primary amino group (—NH₂) is a nucleophilic and basic site. fiveable.me The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. molport.com This group can also act as a base, accepting a proton. The relative nucleophilicity and basicity of the amine can be influenced by the electronic effects of the bromine atom.

Intramolecular Interactions: The proximity of the bromine atom and the amino group allows for the possibility of intramolecular reactions. For instance, under basic conditions, the amino group can act as an internal nucleophile, displacing the bromide to form a three-membered heterocyclic ring, an aziridine (B145994). This type of intramolecular cyclization is a powerful strategy in organic synthesis for creating cyclic structures.

Historical Context of Related Alkyl Halide and Amine Reactivity Studies in Academic Research

The study of reactions between alkyl halides and amines has a long and rich history in organic chemistry. One of the earliest and most fundamental reactions is the alkylation of amines , where an amine reacts with an alkyl halide to form a more substituted amine. wikipedia.orgslideshare.netresearchgate.net This reaction, however, often suffers from a lack of selectivity, as the newly formed secondary or tertiary amine can be more nucleophilic than the starting amine, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. wikipedia.org

To address this challenge, various synthetic methods have been developed. The Gabriel synthesis , for example, provides a way to synthesize primary amines from alkyl halides using phthalimide (B116566) as a protected form of ammonia (B1221849), thus preventing over-alkylation. masterorganicchemistry.com Other methods include the reduction of nitriles and amides, and reductive amination of aldehydes and ketones. libretexts.org

The study of steric effects on the rates of nucleophilic substitution reactions has also been a major area of research. Landmark studies have demonstrated that increasing steric bulk around the reaction center significantly slows down the rate of S_N2 reactions. acs.org This principle is directly applicable to understanding the reactivity of branched alkyl halides like this compound.

More recent research has focused on developing highly selective and efficient methods for the synthesis of complex amines, often employing transition metal catalysis. chemrxiv.org These modern methods offer greater control over the reaction outcome and allow for the synthesis of a wider range of amine-containing molecules with high functional group tolerance. The development of multicomponent reactions, where several starting materials are combined in a single step to form a complex product, has also provided new avenues for the synthesis of branched amines. nih.gov The historical and ongoing research into the reactivity of alkyl halides and amines provides a crucial framework for understanding and utilizing the synthetic potential of molecules like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BrN/c1-3(4)2-5/h3H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMADPLDJHHHFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromopropan 1 Amine and Its Precursors

Direct Amination Approaches

Direct amination strategies aim to form the carbon-nitrogen bond at the C1 position of a brominated propane (B168953) backbone. These methods are often efficient but may require careful control to achieve high selectivity and yield.

Nucleophilic substitution is a fundamental method for forming amine groups. This approach typically involves the reaction of a substrate containing a good leaving group with an amine source, such as ammonia (B1221849). For the synthesis of 2-bromopropan-1-amine, a suitable precursor would be a molecule like 1,2-dibromopropane, where ammonia preferentially displaces the primary bromide.

The reaction is generally carried out by heating the halogenated alkane with an excess of concentrated ammonia in an ethanol (B145695) solution within a sealed container. docbrown.info The use of excess ammonia is crucial for two reasons: it acts as the nucleophile and also as a base to neutralize the hydrogen bromide (HBr) formed during the reaction. docbrown.info

However, a significant challenge in this method is the potential for over-alkylation. libretexts.org The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide to form a secondary amine. libretexts.org This process can continue, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, resulting in a mixture of products and reducing the yield of the desired primary amine. libretexts.org

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. sigmaaldrich.com This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. scribd.comstudylib.net This pathway is often preferred over direct alkylation as it avoids the issue of over-alkylation. studylib.net

To synthesize this compound via this route, the required starting material is 2-bromopropanal (B25509). This aldehyde reacts with ammonia to form an imine, which is subsequently reduced. A variety of reducing agents can be employed, with the choice depending on the specific substrate and desired reaction conditions. Mild reducing agents are often favored as they selectively reduce the imine in the presence of the starting aldehyde. sigmaaldrich.com

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol or ethanol solvent | A common and cost-effective reagent, but can also reduce the starting aldehyde if conditions are not controlled. youtube.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Slightly acidic pH (6-7), methanol | Milder and more selective for the imine than NaBH₄; less likely to reduce the carbonyl group. sigmaaldrich.comscribd.com |

| Sodium Triacetoxyborohydride (STAB) | Dichloromethane or dichloroethane | A mild and effective reagent, particularly for reactions with weakly nucleophilic amines. |

| Catalytic Hydrogenation (H₂/Catalyst) | Hydrogen gas, Pd/C or Pt catalyst, pressure | An effective "green" method, but may not be compatible with all functional groups and requires specialized equipment. scribd.comyoutube.com |

Indirect Synthetic Routes

Indirect routes involve the synthesis of this compound through a series of reactions starting from more readily available precursors. These multi-step syntheses often provide better control over the final product structure and stereochemistry.

Starting from a simple halogenated alkane like 2-bromopropane (B125204), a multi-step sequence can be devised to yield this compound. A common strategy involves an elimination-addition sequence to reposition a functional group.

Elimination: 2-bromopropane can undergo dehydrohalogenation when treated with a strong, non-nucleophilic base, such as potassium hydroxide (B78521) in ethanol, to produce propene. quora.comyoutube.com

Halogenation/Functionalization: The resulting propene can then be subjected to reactions that install functional groups at the desired positions. For instance, propene can be converted to 2-bromopropan-1-ol (B151844), a key intermediate (discussed in 2.2.2), through a sequence involving halohydrin formation followed by substitution.

Conversion to Amine: The intermediate can then be converted to the final product.

This approach highlights how a simple precursor like 2-bromopropane can be strategically manipulated to build the more complex target molecule. guidechem.com

Propanol derivatives, particularly 2-bromopropan-1-ol, are excellent precursors for the synthesis of this compound. The synthesis of 2-bromopropan-1-ol itself can be achieved by reacting 1,2-propanediol with a brominating agent like phosphorus tribromide (PBr₃).

Once 2-bromopropan-1-ol is obtained, the hydroxyl group can be converted into an amine group through several established methods:

Via a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with ammonia or sodium azide (B81097) followed by reduction provides a clean route to the primary amine.

Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to an amine using a nitrogen nucleophile (e.g., phthalimide (B116566), followed by hydrolysis) with inversion of stereochemistry.

Oxidation and Reductive Amination: The primary alcohol in 2-bromopropan-1-ol can be oxidized to the corresponding aldehyde, 2-bromopropanal. This intermediate can then be subjected to the reductive amination conditions described previously (Section 2.1.2) to yield the final product.

Table 2: Synthetic Pathways from 2-Bromopropan-1-ol

| Step 1: Activation of -OH | Reagents for Step 1 | Step 2: Amination | Reagents for Step 2 |

| Tosylation | p-Toluenesulfonyl chloride, Pyridine | Nucleophilic Substitution | 1. Sodium Azide (NaN₃) 2. Lithium Aluminum Hydride (LiAlH₄) or H₂/Pd |

| Oxidation | Pyridinium chlorochromate (PCC) | Reductive Amination | 1. Ammonia (NH₃) 2. Sodium Cyanoborohydride (NaBH₃CN) |

| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃) | Direct Substitution | Phthalimide, followed by Hydrazine |

Challenges and Strategies in Stereoselective Synthesis

The C2 carbon in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). For applications in pharmaceuticals or materials science, obtaining a single enantiomer is often critical. The synthesis of enantiomerically pure this compound presents a significant challenge.

Strategies for stereoselective synthesis generally fall into three categories:

Use of Chiral Starting Materials: A synthesis can begin with a readily available, enantiomerically pure molecule from the "chiral pool." For example, the amino acid L-alanine could be reduced to L-alaninol ((S)-2-amino-1-propanol). google.com The hydroxyl group of L-alaninol could then be stereospecifically substituted with bromine, for instance, via an Appel reaction or by conversion to a sulfonate ester followed by displacement with a bromide salt, to yield the desired enantiomer of this compound.

Asymmetric Catalysis: In this approach, a prochiral substrate is converted into a chiral product using a chiral catalyst. For the synthesis of this compound, an asymmetric reductive amination of 2-bromopropanal could be employed. jocpr.com A chiral catalyst, such as a transition metal complex with a chiral ligand, would guide the reducing agent to attack one face of the imine intermediate preferentially, leading to an excess of one enantiomer. jocpr.com

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct a reaction stereoselectively. After the desired transformation, the auxiliary is removed. For instance, a chiral sulfinamide could be used to form a sulfinimine with 2-bromopropanal. Diastereoselective reduction of this intermediate, followed by removal of the sulfinyl group, would yield the enantiomerically enriched amine. soton.ac.uk

Achieving high levels of stereocontrol requires careful selection of reagents and reaction conditions and is often the most complex aspect of synthesizing chiral molecules like this compound. organic-chemistry.org

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

One of the primary methods for synthesizing the precursor 2-aminopropan-1-ol is through the ammonolysis of propylene (B89431) oxide. Research has demonstrated that this reaction is highly sensitive to conditions such as temperature, pressure, and the molar ratio of reactants.

A patented method for the synthesis of 2-aminopropanol by reacting propylene oxide with liquid ammonia highlights the importance of temperature on the reaction's success. The findings indicate that the reaction temperature is a crucial factor in achieving a high yield of 2-aminopropanol. google.com When the reaction is conducted within a specific temperature range, the conversion of propylene oxide and liquid ammonia is more complete, leading to a higher yield of the desired product while minimizing the formation of by-products. google.com

For instance, in a fixed-bed reactor system utilizing a rare earth modified catalyst, the mass ratio of propylene oxide to liquid ammonia was investigated. A ratio of 1:10 was found to be optimal. google.com The reaction temperature for the ring-opening addition was also a key variable, with a range of 150-160 °C being identified as ideal. google.com

The following interactive data table summarizes the effect of reaction temperature on the yield of 2-aminopropanol from propylene oxide and liquid ammonia.

Table 1: Effect of Temperature on the Synthesis of 2-Aminopropanol

| Reaction Temperature (°C) | Conversion Rate of Propylene Oxide (%) | Yield of 2-Aminopropanol (%) | Notes |

|---|---|---|---|

| 100 | Moderate | Moderate | Incomplete reaction |

| 125 | High | Good | Increased product formation |

| 150 | Complete | High | Optimal temperature, minimal by-products |

| 175 | Complete | Slightly Decreased | Potential for increased by-product formation |

Data is synthesized from descriptive accounts in patent literature. google.com

Further optimization of amination reactions involving alcohols, which is relevant to the potential conversion of a precursor alcohol to an amine, has been explored. For the reductive amination of 2-propanol to monoisopropylamine over a Co/γ-Al2O3 catalyst, it was found that a higher degree of reduction of the cobalt metal surface enhanced the conversion of the alcohol. researchgate.net Additionally, the use of excess ammonia was shown to promote the selectivity towards the primary amine. researchgate.net

Elucidation of Reaction Pathways and Mechanisms

Nucleophilic Substitution Reactions Involving 2-Bromopropan-1-amine as a Nucleophile or Substrate

This compound can act as both a nucleophile, through its amine group, and as a substrate for nucleophilic attack at the carbon-bromine bond.

The carbon atom bonded to bromine in this compound is a secondary carbon, which means it can undergo nucleophilic substitution via both SN1 and SN2 mechanisms. firsthope.co.inyoutube.com The predominant pathway is determined by the reaction conditions. firsthope.co.inyoutube.com

SN2 Mechanism: This bimolecular, one-step process is favored by strong, unhindered nucleophiles and polar aprotic solvents. firsthope.co.inmasterorganicchemistry.com The nucleophile attacks the carbon atom at the same time the bromide leaving group departs, resulting in an inversion of stereochemistry. firsthope.co.in For instance, the reaction with ammonia (B1221849) (a strong nucleophile) proceeds via an SN2 mechanism. gauthmath.comgauthmath.com

SN1 Mechanism: This unimolecular, two-step reaction is favored by weak nucleophiles and polar protic solvents. firsthope.co.inyoutube.com It involves the formation of a secondary carbocation intermediate, which is then attacked by the nucleophile. youtube.com This mechanism can lead to a mixture of enantiomers if the starting material is chiral. firsthope.co.in

The neighboring amine group can also participate in the reaction, potentially forming a cyclic aziridinium (B1262131) ion intermediate, which influences the reaction rate and stereochemistry.

The primary amine group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. crunchchemistry.co.uk This makes it reactive towards alkylating and acylating agents.

Alkylation: The amine can attack an alkyl halide in a nucleophilic substitution reaction (SN2 type) to form a secondary amine. ucalgary.ca This product is also nucleophilic and can react further to produce a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. ucalgary.caresearchgate.netnih.gov These subsequent reactions can lead to low selectivity for the monoalkylated product. researchgate.netnih.gov

Acylation: The primary amine readily reacts with acylating agents like acyl chlorides or acid anhydrides to form amides. libretexts.org This reaction is generally rapid and effectively irreversible.

When this compound reacts with an external nucleophile, a competition exists between the external nucleophile and the internal amine group. The outcome depends on factors like the nucleophile's strength and concentration, the solvent, and temperature. A strong external nucleophile will favor an intermolecular reaction, while a weaker one may allow for an intramolecular reaction to form a cyclic product.

Elimination Reactions as Competing Processes

Elimination reactions are common competing pathways for alkyl halides, and this compound is no exception. chemguide.co.uklibretexts.org These reactions involve the removal of a hydrogen atom and the bromine atom from adjacent carbons to form an alkene. chemguide.co.uklibretexts.orgchemguide.co.uk

Similar to substitution, elimination can proceed through two main mechanisms:

E2 Mechanism: This bimolecular, one-step elimination is favored by strong, sterically hindered bases. libretexts.orgamazonaws.com The base removes a proton at the same time the bromide leaving group departs. libretexts.org The reaction rate is dependent on the concentrations of both the substrate and the base. libretexts.org

E1 Mechanism: This unimolecular, two-step elimination proceeds through a carbocation intermediate, the same as in the SN1 pathway. libretexts.orglibretexts.org It is favored by weak bases and polar protic solvents. libretexts.org

The balance between substitution and elimination is influenced by several key factors:

| Factor | Favors Substitution | Favors Elimination |

| Nucleophile/Base | Strong, unhindered nucleophiles (e.g., I⁻, CN⁻) libretexts.org | Strong, sterically hindered bases (e.g., tert-butoxide) libretexts.org |

| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) favor SN2 openochem.org | Ethanol (B145695) encourages elimination chemguide.co.uklibretexts.org |

| Temperature | Lower temperatures | Higher temperatures chemguide.co.uklibretexts.org |

| Substrate Structure | Primary halides mainly undergo substitution libretexts.org | Tertiary halides mainly undergo elimination libretexts.org |

For a secondary halide like this compound, both substitution and elimination are significant possibilities, and the reaction conditions must be carefully controlled to favor one pathway over the other. chemguide.co.ukchemguide.co.uk For example, using a concentrated solution of a strong base like potassium hydroxide (B78521) in ethanol at high temperatures will favor elimination. chemguide.co.uklibretexts.org Conversely, using a good nucleophile that is a weak base in a polar aprotic solvent at a lower temperature would favor substitution.

Intramolecular Cyclization Reactions

This compound, as a classic β-haloamine, readily undergoes intramolecular cyclization to form a three-membered heterocyclic ring system. This reaction is an example of an intramolecular nucleophilic substitution (SN2) reaction. The amine functional group acts as an internal nucleophile, attacking the adjacent carbon atom that bears the bromine atom, which serves as the leaving group.

The process is initiated by the lone pair of electrons on the nitrogen atom of the amine group. This lone pair attacks the electrophilic carbon bonded to the bromine atom. The reaction proceeds through a transition state where the N-C bond is partially formed and the C-Br bond is partially broken. The stereochemistry of this transformation involves an inversion of configuration at the carbon atom undergoing substitution. The final product of this cyclization is 2-methylaziridine, a stable three-membered ring containing a nitrogen atom. wikipedia.orggoogle.com This type of reaction is generally referred to as a Gabriel-Cromwell reaction. clockss.org The propensity for this reaction to occur is high due to the favorable proximity of the reacting centers, which leads to a high effective molarity of the nucleophile.

The general scheme for this reaction is as follows: Br-CH₂(CH₃)CH-NH₂ → [Transition State] → 2-Methylaziridine + HBr

In the presence of a base, the hydrobromic acid (HBr) byproduct is neutralized, driving the equilibrium towards the formation of the aziridine (B145994) product.

Derivatization and Applications in Advanced Organic Synthesis

Formation of Higher-Order Amines via Alkylation of 2-Bromopropan-1-amine

The primary amine functionality of this compound can act as a nucleophile, reacting with alkyl halides in a nucleophilic substitution reaction to form higher-order amines (secondary, tertiary) and ultimately quaternary ammonium (B1175870) salts. ucalgary.calibretexts.org This process, however, is often complicated by a lack of selectivity. researchgate.netnih.gov

Controlling the extent of alkylation on an amine is a classic challenge in organic synthesis. The reaction of a primary amine like this compound with an alkyl halide typically leads to a mixture of products because the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction. ucalgary.calibretexts.org

The initial reaction involves the amine's lone pair of electrons attacking the electrophilic carbon of an alkyl halide, displacing the halide and forming the salt of a secondary amine. ucalgary.calibretexts.org In the presence of excess primary amine, a proton can be transferred from the newly formed secondary ammonium ion, liberating the free secondary amine. libretexts.orgresearchgate.netnih.gov This secondary amine can then compete with the primary amine to react with the alkyl halide, leading to a tertiary amine, which can subsequently be alkylated to a quaternary ammonium salt. libretexts.orgnih.gov

Several strategies have been developed to achieve selective monoalkylation. One effective method involves using the hydrobromide salt of the primary amine. researchgate.net Under carefully controlled basic conditions, the reactant primary amine is selectively deprotonated, allowing it to react, while the product secondary amine remains in its protonated, unreactive form. researchgate.netresearchgate.net This competitive deprotonation/protonation strategy significantly enhances the yield of the desired monoalkylated product. researchgate.net

| Strategy | Description | Typical Outcome | Key Considerations |

|---|---|---|---|

| Uncontrolled Alkylation | Reaction of the amine with an alkyl halide, often with heating and a simple base or excess amine. | A mixture of secondary, tertiary, and quaternary ammonium salts. libretexts.orgnih.gov | Poor selectivity; difficult to isolate a single product. |

| Use of Large Excess of Amine | Utilizes a high concentration of the starting primary amine relative to the alkylating agent. | Favors monoalkylation by increasing the probability of the alkyl halide reacting with the primary amine. | Requires difficult separation of the product from the excess starting amine. |

| Competitive Deprotonation/Protonation | The reaction is carried out using the amine hydrobromide salt and a carefully chosen base. | High selectivity for the monoalkylated product (secondary amine). researchgate.net | The newly formed secondary amine remains protonated and unreactive. researchgate.netresearchgate.net |

| Reductive Amination | An alternative to direct alkylation, involving reaction with a carbonyl compound to form an imine, followed by reduction. | Provides a controlled route to secondary and tertiary amines. researchgate.net | Avoids over-alkylation issues inherent in halide reactions. |

Integration into Multi-Component Reaction Systems for Molecular Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are powerful tools for generating molecular diversity. nih.gov The primary amine group in this compound makes it a suitable candidate for integration into various MCRs. Amines are key components in many well-known MCRs, serving as the nucleophilic component that initiates the reaction cascade. frontiersin.org

For instance, this compound could theoretically be employed in reactions such as the Ugi or Passerini reactions. In a potential Ugi four-component reaction, it would provide the amine component, reacting with an aldehyde (or ketone), a carboxylic acid, and an isocyanide. The resulting product would feature a bromopropyl moiety, which could be used for subsequent chemical modifications, such as intramolecular cyclization or as a handle for attaching the molecule to other substrates. This bifunctionality allows for the rapid construction of complex and diverse molecular scaffolds from simple precursors. nih.gov

Utilization as a Chirality-Inducing or Transferring Unit

The carbon atom bonded to the bromine, aminomethyl group, methyl group, and a hydrogen atom in this compound is a stereocenter. Consequently, the molecule is chiral and exists as a pair of enantiomers, (R)-2-Bromopropan-1-amine and (S)-2-Bromopropan-1-amine. sigmaaldrich.com This inherent chirality makes it a valuable building block in asymmetric synthesis. yale.edusigmaaldrich.com

To be used in this capacity, the racemic mixture must first be separated into its individual enantiomers through a process known as chiral resolution. wikipedia.org For an amine like this compound, a common and effective method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid. wikipedia.org The resulting diastereomeric salts possess different physical properties, including solubility, which allows them to be separated by fractional crystallization. wikipedia.orgrsc.org Once separated, the pure enantiomer of the amine can be recovered by removing the resolving agent. wikipedia.org

Once obtained in an enantiomerically pure form, this compound can be incorporated into a larger target molecule. In such syntheses, it serves as a chiral building block, transferring its predefined stereochemistry to the final product. Chiral amines are crucial components in the synthesis of many pharmaceuticals and other bioactive molecules. researchgate.netyale.edu

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry, with a large percentage of known drugs containing these structural motifs. frontiersin.org this compound is a well-suited precursor for the synthesis of nitrogen-containing heterocycles due to its bifunctional nature. The molecule contains both a nucleophilic primary amine and an electrophilic carbon center (C2) susceptible to nucleophilic attack, with bromine acting as a good leaving group.

This dual reactivity allows for several strategies for heterocycle formation:

Sequential Intermolecular Reactions: The amine can first react with an electrophilic partner. The resulting intermediate, which still contains the bromo-propyl group, can then undergo a second, intramolecular cyclization reaction where a nucleophile displaces the bromide to close the ring. For example, acylation of the amine followed by intramolecular alkylation could lead to substituted lactams.

Reaction with Dinucleophiles: this compound can react with molecules containing two nucleophilic sites. For example, reaction with a species containing two nitrogen nucleophiles could lead to the formation of substituted piperazine (B1678402) or pyrazine (B50134) derivatives.

Reaction with Dielectrophiles: The amine can react with a molecule containing two electrophilic sites, such as a 1,3-dicarbonyl compound, to form substituted pyrrolidines or other N-heterocycles. rsc.org

The ability to use this single, relatively simple molecule to construct a variety of complex ring systems underscores its utility in diversity-oriented synthesis. frontiersin.org

Applications as a Reagent in Bioconjugation and Chemical Labeling Research

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. springernature.com This technique is fundamental for creating research tools such as molecular probes. neb.comneb.com Primary amines are one of the most common functional groups targeted for labeling because of their nucleophilicity. thermofisher.com

While not a probe itself, this compound can serve as a valuable bifunctional linker in the synthesis of custom chemical probes for research purposes. Its primary amine can be selectively reacted with an amine-reactive form of a reporter molecule, such as a fluorescent dye or biotin (B1667282) equipped with a succinimidyl ester (SE) or isothiocyanate (ITC) group. thermofisher.com This reaction forms a stable amide or thiourea (B124793) bond.

The resulting molecule now contains the reporter tag connected via the propan-1-amine backbone, which still possesses the bromine atom at the 2-position. This bromine atom can then serve as a reactive site for alkylating a target of interest, for example, a thiol group of a cysteine residue in a protein. mdpi.com In this way, this compound acts as a heterobifunctional crosslinker, enabling the covalent attachment of reporter tags to specific sites on biomolecules for imaging or biochemical studies. neb.com

Role in the Academic Synthesis of Complex Molecular Architectures for Research Purposes

In academic research focused on the synthesis of novel and complex molecules, this compound serves as a versatile C3 building block. Its value lies in the combination of features it offers:

Bifunctionality: The presence of both an amine and an alkyl bromide allows for a wide range of synthetic transformations, including N-alkylation, acylation, and participation in cyclization reactions.

Chirality: As a chiral molecule, it provides a means to introduce a specific stereocenter into a target structure, which is critical in the synthesis of enantiomerically pure compounds for studying biological activity. sigmaaldrich.com

Structural Motif: It allows for the incorporation of an aminomethyl-substituted ethyl bromide fragment, a useful structural unit for building larger, more complex molecular frameworks.

Researchers can utilize this compound to synthesize novel analogues of natural products, create new heterocyclic libraries for drug discovery screening, or develop specialized linkers for bioconjugation experiments. Its utility is not in a single, specific application but in its adaptability as a foundational piece for constructing a wide array of molecular architectures for research and discovery.

Scaffold for Investigating Structure-Reactivity Relationships

The inherent reactivity of the amine and bromide functional groups in this compound makes it an intriguing candidate for systematic studies on structure-reactivity relationships. Derivatization of the primary amine through reactions such as acylation, alkylation, and sulfonylation allows for the introduction of a wide array of substituents, thereby systematically altering the electronic and steric environment of the molecule.

The reactivity of the resulting N-substituted this compound derivatives can then be kinetically and mechanistically evaluated. For instance, the rate of nucleophilic substitution at the carbon bearing the bromine atom can be studied as a function of the nature of the N-substituent. Electron-withdrawing groups on the nitrogen are expected to decrease the nucleophilicity of the neighboring amine, potentially influencing intramolecular reactions, while bulky substituents would sterically hinder intermolecular processes.

A systematic study of a series of such derivatives would provide valuable quantitative data, allowing for the establishment of linear free-energy relationships (LFERs), such as the Hammett or Taft equations, to correlate the electronic and steric parameters of the substituents with the reaction rates and equilibrium constants. While specific research focusing solely on this compound as a model scaffold is not extensively documented in publicly available literature, the principles of physical organic chemistry suggest its utility for such investigations. The data in Table 1 illustrates hypothetical kinetic data for a series of N-substituted derivatives, demonstrating how reaction rates might vary with the electronic nature of the substituent.

Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution of N-Substituted this compound Derivatives

| N-Substituent (R in R-NH-CH(CH₃)CH₂Br) | Electronic Effect | Hypothetical Relative Rate Constant (k_rel) |

|---|---|---|

| -COCH₃ (Acetyl) | Electron-withdrawing | 0.5 |

| -H | Neutral | 1.0 |

| -CH₃ (Methyl) | Electron-donating | 2.5 |

Building Block for Functional Organic Materials (e.g., dyes, polymers)

The bifunctional nature of this compound also positions it as a valuable building block for the synthesis of more complex functional organic materials, such as dyes and polymers.

Dyes:

Azo dyes, characterized by the -N=N- chromophore, are a significant class of synthetic colorants. Their synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. While this compound is an aliphatic amine and thus not a direct precursor for the diazo component in traditional azo dye synthesis, its amine functionality can be used to introduce the 2-bromopropyl group into a pre-formed dye molecule. This modification could influence the dye's solubility, lightfastness, and affinity for certain fabrics. For example, the amine could react with a dye containing an acid chloride or other electrophilic group. The presence of the bromine atom would then offer a site for further functionalization.

Alternatively, the amine group could be used to synthesize other classes of dyes. For instance, it could be reacted with appropriate precursors to form part of a heterocyclic ring system that acts as a chromophore. However, specific examples of commercially significant dyes synthesized directly from this compound are not prevalent in the reviewed literature.

Polymers:

In polymer chemistry, this compound can be incorporated into polymer chains to impart specific functionalities. The primary amine group can participate in polymerization reactions, for instance, in the formation of polyamides through reaction with dicarboxylic acids or their derivatives. The resulting polyamide would have a pendant bromomethyl group at regular intervals along the polymer backbone.

These pendant bromide groups serve as reactive sites for post-polymerization modification. They can be substituted by various nucleophiles to introduce a wide range of functional groups, leading to materials with tailored properties such as altered solubility, thermal stability, or the ability to chelate metal ions. This approach allows for the creation of functional polymers that could find applications as ion-exchange resins, catalysts, or materials for biomedical applications.

The general properties of polymers are highly dependent on their chemical structure, molecular weight, and architecture. The incorporation of the 2-bromopropyl side chain would be expected to influence these properties. The data in Table 2 provides a hypothetical comparison of the properties of a simple polyamide with a polyamide derived from this compound.

Table 2: Hypothetical Properties of Polyamides

| Polymer | Monomers | Potential Properties |

|---|---|---|

| Nylon 6,6 | Adipic acid and Hexamethylenediamine | High mechanical strength, abrasion resistance |

This table presents a conceptual comparison based on general polymer chemistry principles, as specific experimental data for this polyamide is not widely published.

Advanced Spectroscopic and Analytical Characterization for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-bromopropan-1-amine in solution.

High-resolution ¹H and ¹³C NMR are fundamental for confirming the structure of this compound and distinguishing it from its isomers, such as 1-bromopropan-2-amine (B12850657) and 3-bromopropan-1-amine.

In ¹H NMR, the protons on the chiral carbon (CHBr), the methylene (B1212753) group (CH₂NH₂), and the methyl group (CH₃) each exhibit distinct chemical shifts and coupling patterns. The proton attached to the bromine-bearing carbon typically appears as a multiplet due to coupling with the adjacent methylene and methyl protons. The methylene protons adjacent to the amine group also show a distinct signal, often complicated by coupling to the neighboring chiral proton. The methyl protons appear as a doublet, coupling with the single proton on the chiral center.

¹³C NMR provides complementary information, with distinct signals for the three carbon atoms in the molecule. The carbon atom bonded to the electronegative bromine atom (C-Br) is significantly shifted downfield. The carbon adjacent to the amine group (C-NH₂) and the methyl carbon (CH₃) also have characteristic chemical shifts that aid in unambiguous structural assignment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CHBr | Multiplet | Downfield |

| CH₂NH₂ | Multiplet | Mid-field |

| CH₃ | Doublet | Upfield |

| NH₂ | Broad Singlet | - |

Note: Specific chemical shift values can vary depending on the solvent and concentration.

To definitively establish the connectivity of atoms within the this compound molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY spectra would show cross-peaks between the CHBr proton and the protons of both the CH₂NH₂ and CH₃ groups, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs. It provides a direct link between the proton signals and the carbon signals they are attached to, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. In the case of this compound, HMBC can show correlations from the methyl protons to the chiral carbon (C-Br) and from the methylene protons to the same chiral carbon, further solidifying the structural assignment.

These 2D NMR methods are invaluable for distinguishing this compound from its isomers by providing unambiguous evidence of the bonding framework.

Dynamic NMR (DNMR) studies can provide insights into conformational changes and intermolecular exchange processes, such as proton exchange of the amine group. The rate of proton exchange on the nitrogen atom can be influenced by factors like temperature, concentration, and solvent. At certain temperatures, the NH₂ protons may appear as a sharp signal, while at other temperatures, they may broaden or even become unobservable due to intermediate exchange rates. These studies can offer information on the kinetics of proton transfer and hydrogen bonding involving the amine group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the this compound molecule.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

N-H Vibrations : The primary amine group gives rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, two bands are observed for the symmetric and asymmetric stretches. N-H bending vibrations (scissoring) are observed around 1600 cm⁻¹.

C-H Vibrations : Stretching vibrations of the methyl and methylene C-H bonds appear in the 2850-3000 cm⁻¹ region.

C-N Vibration : The C-N stretching vibration typically appears in the 1000-1200 cm⁻¹ region.

C-Br Vibration : The C-Br stretching vibration is found at lower frequencies, typically in the range of 500-600 cm⁻¹, and is a key indicator of the presence of the bromoalkane functionality.

These characteristic vibrational frequencies allow for the clear identification of the functional groups present in this compound and can be used to distinguish it from starting materials or other reaction products in a synthesis.

Table 2: Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300-3500 |

| Primary Amine (NH₂) | Bending (Scissoring) | ~1600 |

| Alkyl (C-H) | Stretch | 2850-3000 |

| Carbon-Nitrogen (C-N) | Stretch | 1000-1200 |

| Carbon-Bromine (C-Br) | Stretch | 500-600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

The mass spectrum of this compound will show a molecular ion peak (M⁺). Due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of roughly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for haloamines include the loss of the halogen atom (as a bromine radical) and alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom). The alpha-cleavage of this compound would result in the formation of a stable iminium ion by the loss of the bromomethyl group, leading to a significant peak in the mass spectrum. The observation of these specific fragments helps to confirm the structure of this compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Feature | Description |

| Molecular Ion (M⁺) | Pair of peaks of nearly equal intensity due to ⁷⁹Br and ⁸¹Br isotopes. |

| Key Fragments | Loss of Br radical, alpha-cleavage leading to an iminium ion. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. uou.ac.in This precision allows for the calculation of an exact mass, which is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas.

For this compound (C₃H₈BrN), HRMS can precisely determine its monoisotopic mass, which is the sum of the masses of the most abundant isotopes of its constituent atoms. The presence of bromine, which has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), results in a characteristic isotopic pattern in the mass spectrum. docbrown.info The molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two m/z units. docbrown.info

The exact mass of the protonated molecule [M+H]⁺ can be measured and compared against a theoretical value calculated from its elemental formula. For instance, the hydrobromide salt of this compound has a calculated exact mass of 218.90813 Da. nih.gov The free amine, this compound, has a theoretical monoisotopic mass of 136.98401 Da. nih.gov HRMS analysis provides experimental data that can confirm this value with a high degree of confidence, typically within a few parts per million (ppm) of the theoretical mass. nih.gov This level of accuracy is essential for differentiating it from its structural isomer, 1-bromopropan-2-amine, which has the identical exact mass but would exhibit different fragmentation patterns or chromatographic retention times. nih.gov

Table 1: Theoretical Isotopic Masses for this compound

| Isotope Composition | Theoretical Exact Mass (Da) |

|---|---|

| ¹²C₃¹H₈⁷⁹Br¹⁴N | 136.98401 |

| ¹²C₃¹H₈⁸¹Br¹⁴N | 138.98196 |

This interactive table provides the calculated exact masses for the major isotopic contributions of the molecule.

Electrospray Ionization (ESI-MS) for Mechanistic Intermediates

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and high-molecular-weight compounds. rsc.org In the context of reaction monitoring, ESI-Mass Spectrometry (ESI-MS) is a powerful tool for intercepting and characterizing short-lived, charged, or polar reaction intermediates directly from solution. purdue.edursc.org This provides invaluable mechanistic insights that are often unattainable through other methods.

When studying reactions involving this compound, such as nucleophilic substitution or derivatization, ESI-MS can be used to monitor the reaction progress in real-time. Key species that can be detected include:

Protonated Reactants: The amine functionality of this compound is readily protonated, allowing it to be detected in positive-ion mode ESI-MS as [C₃H₈BrN + H]⁺.

Reaction Intermediates: In a substitution reaction, transient intermediates, such as complexes between the substrate and a catalyst or nucleophile, can be observed. rsc.org For example, the interaction of the amine with a metal catalyst could be identified by the corresponding metal-ligand complex ion.

Products and Byproducts: The formation of the final product can be continuously monitored, providing kinetic data for the reaction.

Research has demonstrated the utility of ESI-MS in identifying transient species in complex reaction mixtures. nih.govpurdue.edu For a reaction involving this compound, ESI-MS coupled with tandem mass spectrometry (MS/MS) could be employed to structurally characterize these intermediates through collision-induced dissociation (CID), revealing their fragmentation patterns and confirming their identities. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions between molecular orbitals. libretexts.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) provide information about the electronic structure of a molecule, particularly the presence of chromophores and conjugated π-systems. khanacademy.org

This compound itself is a saturated aliphatic amine. It lacks an extended system of conjugated double bonds. The electronic transitions available to this molecule are primarily:

n → σ* (non-bonding to sigma antibonding): Associated with the lone pair of electrons on the nitrogen atom.

σ → σ* (sigma to sigma antibonding): Associated with the C-N, C-C, C-H, and C-Br single bonds.

These transitions require high energy and therefore occur at short wavelengths, typically in the far-UV region (< 200 nm). masterorganicchemistry.com Consequently, a UV-Vis spectrum of pure this compound recorded on a standard instrument (typically operating from 200-800 nm) would not be expected to show any significant absorption peaks.

However, UV-Vis spectroscopy becomes a highly informative technique when this compound is chemically modified to introduce a chromophore or becomes part of a conjugated system. For example, if the amine group is reacted with an aromatic aldehyde to form a Schiff base, a conjugated system is created. This extension of conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utoronto.ca This results in a shift of the absorption maximum to longer wavelengths (a bathochromic shift) and an increase in the absorption intensity (a hyperchromic shift). utoronto.calibretexts.org

The pH of the solution can also influence the UV spectrum if the amine is part of a conjugated system, as protonation of the nitrogen atom can alter the electronic properties of the chromophore. smacgigworld.com

Table 2: General Effect of Conjugation on λmax

| Compound Class | Example | Conjugated π Bonds | Typical λmax (nm) |

|---|---|---|---|

| Alkene | Ethene | 1 | ~170 |

| Conjugated Diene | 1,3-Butadiene | 2 | ~217 |

This interactive table illustrates how increasing the length of the conjugated system shifts the absorption maximum to longer wavelengths.

Therefore, while UV-Vis spectroscopy is not a primary tool for the direct characterization of this compound, it is invaluable for studying the electronic structure of its conjugated derivatives and monitoring reactions that lead to their formation. libretexts.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of 2-bromopropan-1-amine. By solving the Schrödinger equation, or approximations of it, these methods can determine molecular geometries, energies, and electronic properties with high accuracy.

Density Functional Theory (DFT) has become a widely used method for investigating the structure and properties of molecules like this compound due to its balance of accuracy and computational cost. researchgate.net DFT calculations, using functionals such as B3LYP, are employed to determine the optimized molecular geometry, including bond lengths and angles. nih.govmdpi.com These calculations can elucidate the most stable conformation of the molecule and provide insights into its electronic structure. mdpi.com For instance, DFT can be used to analyze the distribution of electron density and identify reactive sites within the molecule. mdpi.commdpi.com

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Predicted Value |

| C-C Bond Length (Å) | 1.53 |

| C-N Bond Length (Å) | 1.47 |

| C-Br Bond Length (Å) | 1.97 |

| C-C-N Bond Angle (°) | 110.5 |

| C-C-Br Bond Angle (°) | 111.2 |

Note: These are representative values and can vary depending on the specific DFT functional and basis set used in the calculation.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for predicting the properties of this compound. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data on molecular energies and structures. rsc.org While computationally more demanding than DFT, ab initio calculations are crucial for validating the results of less rigorous methods and for obtaining highly accurate predictions of properties that are sensitive to electron correlation effects.

Understanding the chemical reactivity of this compound involves mapping its potential energy surface (PES). researchgate.netlongdom.org The PES is a multidimensional surface that describes the energy of the molecule as a function of its atomic coordinates. longdom.org By exploring the PES, chemists can identify stable isomers, transition states, and the minimum energy paths for chemical reactions. researchgate.netlongdom.org For this compound, this can include studying nucleophilic substitution reactions at the carbon atom bonded to the bromine, or elimination reactions. Computational methods can be used to calculate the activation energies for these pathways, providing insights into the reaction kinetics. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of this compound by solving Newton's equations of motion for the atoms in the molecule. nih.govulisboa.pt These simulations can be used to explore the conformational space of the molecule and to study its interactions with other molecules, such as solvents or other reactants. nih.govfrontiersin.org By simulating the molecule over time, MD can reveal the preferred conformations and the energy barriers between them. pitt.edunih.govmdpi.com This is particularly important for understanding how the molecule behaves in a condensed phase, where intermolecular interactions play a significant role. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, dipole moments)

Computational methods are invaluable for predicting the spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. scispace.com These predictions, often made using DFT with the Gauge-Including Atomic Orbital (GIAO) method, can help in the assignment of experimental spectra. scispace.com The accuracy of these predictions has improved to the point where they can be used to distinguish between different isomers or conformers. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. researchgate.net DFT calculations are commonly used for this purpose and, after appropriate scaling, the calculated frequencies generally show good agreement with experimental data. scispace.com This allows for the assignment of specific vibrational modes to the observed spectral bands.

Table 2: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (CH-Br, ppm) | ~4.0 |

| ¹³C NMR Chemical Shift (CH-Br, ppm) | ~50 |

| C-Br Stretch Vibrational Frequency (cm⁻¹) | ~650 |

| Dipole Moment (Debye) | ~2.1 |

Note: These are approximate values and the exact predicted values will depend on the computational method and level of theory.

Modeling of Solvation Effects on Reaction Kinetics and Thermodynamics

The chemical behavior of this compound is significantly influenced by the solvent environment. nih.gov Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. nih.gov These models are crucial for accurately predicting reaction rates and equilibrium constants in solution. For example, the rate of a nucleophilic substitution reaction involving this compound can be highly dependent on the polarity of the solvent, a factor that can be investigated through computational modeling.

Development of Molecular Descriptors and Property Predictions for Reactivity Studies

Molecular descriptors are numerical values that encode chemical information and are used to predict the properties and reactivity of molecules. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining these descriptors. For a molecule like this compound, several key descriptors can elucidate its reactivity.

Haloalkanes are known to be reactive towards nucleophiles due to the polar nature of the carbon-halogen bond, which renders the carbon atom electrophilic wikipedia.org. The reactivity of halogenoalkanes is influenced by the strength of the carbon-halogen bond, with weaker bonds leading to higher reactivity savemyexams.com. Computational studies on halogenated aliphatic hydrocarbons often employ quantum-mechanical descriptors to account for their electrophilicity nih.gov.

Key reactivity descriptors that can be computationally derived for this compound include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher reactivity.

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these include:

Chemical Hardness (η): Resistance to deformation of electron cloud.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

| Molecular Descriptor | Symbol | Hypothetical Value | Significance in Reactivity |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -9.5 eV | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.8 eV | Indicates electron-accepting ability; a low value suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Energy Gap | ΔE | 8.7 eV | A smaller gap suggests higher reactivity. |

| Chemical Hardness | η | 4.35 eV | Measures resistance to change in electron distribution. |

| Chemical Softness | S | 0.23 eV-1 | Indicates the molecule's polarizability. |

| Electronegativity | χ | 5.15 eV | Reflects the molecule's ability to attract electrons. |

| Electrophilicity Index | ω | 3.05 eV | Quantifies the electrophilic nature of the molecule. |

These descriptors are foundational in Quantitative Structure-Activity Relationship (QSAR) models, which aim to correlate the chemical structure with biological activity or other properties nih.gov.

Theoretical Studies on Non-Covalent Interactions Involving the Amine and Halogen Functionalities

Non-covalent interactions are crucial in determining the supramolecular chemistry and biological interactions of molecules. For this compound, the primary functionalities capable of engaging in such interactions are the amine group (-NH2) and the bromine atom (-Br).

Hydrogen Bonding: The amine group can act as a hydrogen bond donor through its N-H bonds and as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. These interactions are fundamental in the association of amine-containing molecules with other polar molecules, including water and biological macromolecules.

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The region of positive electrostatic potential on the halogen atom, known as the σ-hole, is responsible for this interaction.

Theoretical studies employ various computational methods to characterize these non-covalent interactions:

Energy Decomposition Analysis (EDA): This method partitions the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and charge-transfer terms.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify and characterize chemical bonds, including non-covalent interactions, based on the topology of the electron density.

Non-Covalent Interaction (NCI) Plots: These are visualization tools that highlight regions of space involved in non-covalent interactions.

The following interactive table presents hypothetical interaction energies for different non-covalent interactions involving this compound, as might be determined through computational analysis. These values are for illustrative purposes to show the relative strengths of these interactions.

| Interacting Pair | Type of Interaction | Hypothetical Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| This compound --- Water | Hydrogen Bond (N-H···O) | -5.2 | DFT with EDA |

| This compound --- Water | Hydrogen Bond (N···H-O) | -3.8 | DFT with EDA |

| This compound --- Formaldehyde | Halogen Bond (C-Br···O) | -2.5 | MP2/aug-cc-pVDZ |

| This compound Dimer | Hydrogen Bond (N-H···N) | -3.1 | SAPT |

| This compound Dimer | van der Waals | -1.5 | SAPT |

Understanding these non-covalent interactions is vital for predicting the compound's behavior in different chemical and biological environments, including its solubility, crystal packing, and potential interactions with biological targets.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Approaches

The synthesis of amines is a cornerstone of organic chemistry, but traditional methods often involve harsh reagents, significant waste generation, and poor atom economy. Future research concerning 2-Bromopropan-1-amine and related haloamines is increasingly directed towards greener and more efficient synthetic routes.

A primary focus is the shift from stoichiometric reagents to catalytic methods. For instance, the catalytic hydrogenation of amides and other nitrogen-containing functional groups represents a highly atom-economical approach to producing amines, with water as the only byproduct. cbseacademic.nic.in While challenging, the development of catalysts that can selectively hydrogenate precursors to this compound under mild conditions is a key research goal. cbseacademic.nic.in

Another significant trend is the rise of biocatalysis. Enzymes, such as transaminases, offer unparalleled selectivity and operate under environmentally benign aqueous conditions. mdpi.com Future research will likely explore the use of engineered transaminases to install the amine group onto a brominated propane (B168953) backbone, providing a highly efficient and enantioselective route to chiral versions of the target molecule. mdpi.com Enzymatic strategies are also being developed for the direct formation of amide bonds, which could be relevant in derivatization reactions, using green solvents and avoiding intensive purification. nih.gov

These approaches align with the principles of green chemistry by minimizing waste, reducing energy consumption, and utilizing renewable resources, representing a paradigm shift in the synthesis of functionalized amines.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Building on the theme of sustainability, the exploration of novel catalytic systems is crucial for controlling the reactivity of bifunctional molecules like this compound. The presence of both a nucleophilic amine and a reactive carbon-bromine bond necessitates high selectivity to avoid unwanted side reactions, such as self-alkylation.

Advanced catalytic systems based on transition metals like palladium are being developed for selective C-N bond formation. incatt.nl For example, novel palladium catalysts have been designed for the oxidative amination of olefins, which could represent an alternative pathway to synthesize related amine structures. incatt.nl A key challenge is managing the catalyst's interaction with the amine, which can act as a ligand and inhibit catalytic activity. Strategies to overcome this include the temporary protection of the amine group or the slow release of the amine nucleophile during the reaction. incatt.nl

Biocatalysis, particularly with imine reductases and transaminases, is another frontier. Directed evolution and in silico design are being used to create bespoke enzymes that can furnish chiral amines with exceptionally high enantiomeric excess, a feat that is often difficult to achieve with traditional chemical catalysts. mdpi.com The application of such tailored enzymes could provide direct access to enantiomerically pure (R)- or (S)-2-Bromopropan-1-amine, which are valuable building blocks for pharmaceuticals and chiral materials.

| Catalyst Type | Research Focus | Potential Advantage for this compound |

| Transition Metal | Development of catalysts (e.g., Palladium-based) for selective C-N bond formation. | High efficiency and control over regioselectivity in derivatization reactions. |

| Biocatalysts | Engineering enzymes (e.g., Transaminases, Imine Reductases) for asymmetric synthesis. | Unparalleled enantioselectivity for producing chiral amines under green conditions. |

| Organocatalysts | Design of small organic molecules (e.g., chiral amines, sulfonamides) to catalyze asymmetric reactions. | Metal-free synthesis, reducing toxicity and purification challenges. |

Application in Advanced Materials Chemistry and Supramolecular Assembly Research

The unique combination of a primary amine and an alkyl bromide makes this compound an intriguing building block for advanced materials. Its functionalities allow for orthogonal chemical modifications, enabling the construction of complex molecular architectures.

A notable emerging application is in the synthesis of nanomaterials. Research has demonstrated that related compounds, such as bromopropane, can serve as novel bromine precursors for the amine-free colloidal synthesis of highly stable and luminescent cesium lead bromide (CsPbBr₃) perovskite nanocrystals. rsc.org This approach, which avoids the use of oleylamine, leads to nanocrystals with significantly enhanced stability under ambient conditions and UV irradiation. rsc.org The dual functionality of this compound could be leveraged in this context to act as both a bromine source and a surface-passivating or linking agent, opening new avenues for designing stable perovskite-based optoelectronic devices.

In supramolecular chemistry, the amine group can participate in hydrogen bonding, while the bromide can be substituted to covalently link molecules into larger assemblies. This makes it a candidate for designing polymers, gels, and crystalline frameworks where precise control over intermolecular interactions is essential for achieving desired material properties.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing how chemical reactions are discovered and optimized. rjptonline.org For a compound like this compound, which can undergo multiple reaction pathways (e.g., substitution at carbon, substitution at nitrogen, elimination), predicting the outcome under various conditions is a complex challenge.

ML models can be trained on large datasets of chemical reactions to predict outcomes such as reaction yield or selectivity with high accuracy. pharmaceutical-technology.comambujtewari.com For instance, an algorithm could be developed to predict the optimal catalyst, solvent, and temperature for a specific desired transformation of this compound, minimizing the need for extensive experimental screening. duke.edupreprints.org This is particularly valuable for minimizing the consumption of starting materials that may be time-consuming to prepare. pharmaceutical-technology.com

| AI/ML Application | Description | Relevance to this compound |

| Reaction Outcome Prediction | ML models (e.g., random forest, neural networks) are trained to predict the yield and major product of a reaction based on inputs like reactants, reagents, and conditions. pharmaceutical-technology.com | Predicts the ratio of substitution vs. elimination products under different bases and temperatures. |

| Condition Optimization | Active learning algorithms suggest new experimental conditions to maximize a target property, such as yield, by iteratively updating a predictive model with new data. duke.edu | Efficiently finds the best catalyst and solvent combination for a selective derivatization reaction, saving time and resources. |

| Retrosynthesis Planning | AI tools analyze a target molecule and propose potential synthetic pathways by identifying possible precursor molecules. osu.edu | Suggests novel and efficient synthetic routes to complex molecules starting from this compound. |

Deeper Mechanistic Understanding of Complex Reactions through Advanced Computational Techniques

Parallel to experimental work, advanced computational techniques are providing unprecedented insight into the mechanisms of chemical reactions. For molecules like this compound, computational chemistry can elucidate the complex interplay of factors governing its reactivity.

Density Functional Theory (DFT) is a powerful tool used to calculate the energetics of reaction pathways, including the structures of transition states and intermediates. researchgate.netsciepub.com For example, computational studies on the elimination reaction of the closely related 2-bromopropane (B125204) have been used to determine the activation energy and visualize the changes in electronic structure throughout the reaction. researchgate.netsciepub.com Similar studies on this compound could precisely quantify how the presence of the adjacent amine group influences the energy barrier for E2 elimination versus Sₙ2 substitution, providing a theoretical basis for optimizing reaction selectivity.

Computational methods are also essential for understanding catalysis. They can be used to model the interaction of a substrate with a catalyst's active site, helping to explain the origins of selectivity and guiding the design of more efficient catalysts. rsc.org As computational power increases, it is becoming possible to model increasingly complex systems, including solvent effects and the dynamic behavior of molecules, providing a more complete and accurate picture of chemical reactivity. rsc.orgresearchgate.net

| Computational Method | Application | Insights for this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition state barriers. researchgate.net | Determines the kinetic and thermodynamic favorability of competing reaction pathways (e.g., Sₙ2 vs. E2). |

| Ab initio Methods (e.g., CBS-QB3) | High-accuracy calculation of molecular energies and reaction mechanisms for smaller systems. nih.gov | Provides benchmark data for understanding the intrinsic reactivity of the molecule in the gas phase. |

| Molecular Dynamics (MD) | Simulation of the movement of atoms and molecules over time. | Elucidates the role of solvent molecules and conformational changes during a reaction. |

Q & A

Basic: What are the optimal synthetic routes for 2-Bromopropan-1-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:

this compound is typically synthesized via bromination of propan-1-amine derivatives. Key routes include:

- Direct Bromination: Using HBr or PBr₃ under controlled anhydrous conditions to minimize hydrolysis.

- Hydrobromide Salt Formation: Reaction of propan-1-amine with HBr gas in diethyl ether yields this compound hydrobromide (CAS 2403-33-0), which can be neutralized to isolate the free base .

Critical Factors:

- Temperature: Excess heat (>40°C) promotes side reactions (e.g., elimination to allylamine derivatives).

- Solvent Choice: Polar aprotic solvents (e.g., THF) enhance reaction homogeneity, while ethers reduce by-product formation.

- Purification: Recrystallization from ethanol/ether mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity (>95%) .

Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR:

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 138 (C₃H₈BrN⁺) .

- Elemental Analysis: Confirms stoichiometry (e.g., C: 21.5%, H: 5.1%, Br: 56.9%) .

Purity Validation:

- HPLC: Reverse-phase C18 column, mobile phase: 0.1% TFA in H₂O/MeCN (80:20), retention time ~8.2 min .

Advanced: What are the common side reactions encountered during synthesis, and how can they be mitigated?

Methodological Answer:

Common Side Reactions:

- Elimination: Formation of allylamine derivatives due to excess HBr or prolonged heating.

- Oxidation: Amine oxidation to nitro compounds in the presence of O₂ or oxidizing agents.

Mitigation Strategies:

- Inert Atmosphere: Use N₂/Ar to prevent oxidation.

- Low-Temperature Bromination: Maintain reaction at 0–20°C to suppress elimination.

- Additives: Catalytic KI reduces HBr-induced degradation .

Data Contradiction Example:

Discrepancies in reported yields (50–85%) may arise from residual moisture in solvents. Drying solvents over molecular sieves improves reproducibility .